Vidupiprant mechanism of action
Vidupiprant mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Vidupiprant (AMG 853)
Introduction
Vidupiprant, also known as AMG 853, is a potent, orally bioavailable small molecule that functions as a dual antagonist of two prostaglandin D2 (PGD2) receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[1][2][3] PGD2 is a critical lipid mediator released predominantly by mast cells during allergic responses and is implicated in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis.[1] By simultaneously blocking both the DP1 and CRTH2 receptors, Vidupiprant offers a comprehensive approach to mitigating the pro-inflammatory effects of PGD2, which are central to the development and maintenance of allergic diseases.[1] This document provides a detailed technical overview of Vidupiprant's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Antagonism of DP1 and CRTH2
The primary mechanism of action of Vidupiprant is its competitive antagonism at the PGD2 binding sites on both the DP1 and CRTH2 receptors. These two G protein-coupled receptors (GPCRs) are activated by PGD2 and mediate distinct, often opposing, downstream signaling cascades that collectively contribute to the inflammatory response.
-
DP1 Receptor Antagonism: The DP1 receptor is coupled to a stimulatory G protein (Gαs). Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are generally associated with smooth muscle relaxation and the inhibition of inflammatory cell migration.
-
CRTH2 (DP2) Receptor Antagonism: In contrast, the CRTH2 receptor is coupled to an inhibitory G protein (Gαi). PGD2 binding to CRTH2 inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. More importantly, Gαi activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). These signals are pro-inflammatory, promoting the chemotaxis, activation, and degranulation of key allergic effector cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.
Vidupiprant competitively binds to both receptors, preventing PGD2 from initiating these signaling events. The blockade of both receptors is hypothesized to be more effective in alleviating PGD2-driven allergic diseases than antagonizing either receptor alone.
Quantitative Pharmacological Data
The potency of Vidupiprant has been characterized through various in vitro assays, including radioligand binding and functional cellular assays. The data demonstrates high-affinity binding and potent functional antagonism at both human DP1 and CRTH2 receptors.
| Assay Type | Target | Species | Condition | IC50 (nM) | Reference |
| Radioligand Binding | CRTH2 | Human | Buffer | 0.8 | |
| Radioligand Binding | CRTH2 | Human | 50% Human Plasma | 8 | |
| Radioligand Binding | DP1 | Human | Buffer | 4.7 | |
| Radioligand Binding | DP1 | Human | 50% Human Plasma | 35 | |
| Calcium Mobilization (FLIPR) | CRTH2 | Human | - | 1.8 | |
| Human Whole Blood (Eosinophil Shape Change) | CRTH2 | Human | - | 21 | |
| Human Whole Blood (Basophil CD11b Upregulation) | DP1 | Human | - | 84 |
Detailed Experimental Protocols
The following sections describe the methodologies used to characterize the interaction of Vidupiprant with the DP1 and CRTH2 receptors.
Radioligand Competition Binding Assay
This assay is designed to determine the binding affinity of a test compound (Vidupiprant) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of Vidupiprant for the DP1 and CRTH2 receptors.
Materials:
-
Receptors: Membrane preparations from HEK-293 cells stably expressing either human DP1 or human CRTH2.
-
Radioligand: [3H]-PGD2.
-
Test Compound: Vidupiprant (AMG 853).
-
Assay Buffer: Specific buffer formulation (e.g., Tris-HCl with cofactors like MgCl2).
-
Non-specific Binding Control: High concentration of unlabeled PGD2.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and filter plates (e.g., GF/C).
Methodology:
-
Plate Preparation: Dispense assay buffer into the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of Vidupiprant to the appropriate wells. Include wells for total binding (buffer only) and non-specific binding (high concentration of unlabeled PGD2).
-
Radioligand Addition: Add a fixed concentration of [3H]-PGD2 to all wells. The concentration is typically at or below the Kd of the radioligand for the receptor.
-
Receptor Addition: Add the cell membrane preparations containing either DP1 or CRTH2 receptors to initiate the binding reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Transfer the incubation mixture to a filter plate and rapidly wash with ice-cold wash buffer using a cell harvester to separate bound from free radioligand. The filter membrane traps the cell membranes with the bound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Vidupiprant concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.
-
Calcium Mobilization Functional Assay (FLIPR)
This cell-based functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signal of the CRTH2 receptor.
Objective: To determine the functional antagonist potency (IC50) of Vidupiprant at the CRTH2 receptor.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human CRTH2 receptor.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: Prostaglandin D2 (PGD2).
-
Test Compound: Vidupiprant (AMG 853).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Methodology:
-
Cell Plating: Seed the CRTH2-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of Vidupiprant to the cell plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
FLIPR Measurement:
-
Place the cell plate and a compound plate containing the PGD2 agonist into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading from the cell plate.
-
The instrument automatically adds a fixed concentration of PGD2 (typically an EC80 concentration) to the wells to stimulate the receptor.
-
Continuously measure the fluorescence intensity for several minutes to record the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) reflects the increase in intracellular calcium.
-
Determine the percentage inhibition of the PGD2-induced response at each concentration of Vidupiprant.
-
Plot the percentage inhibition against the logarithm of the Vidupiprant concentration and fit the data using non-linear regression to calculate the IC50 value.
-
Human Whole Blood Assays
These assays assess the functional activity of Vidupiprant in a more physiologically relevant matrix, using primary human immune cells.
A. Eosinophil Shape Change Assay (CRTH2 function):
-
Principle: Activation of CRTH2 on eosinophils causes a rapid change in cell shape from spherical to polarized, which can be detected by changes in forward scatter (FSC) using flow cytometry.
-
Methodology:
-
Treat fresh human whole blood with Vidupiprant at various concentrations.
-
Stimulate the blood with a CRTH2 agonist (e.g., PGD2).
-
Fix the cells to preserve their morphology.
-
Lyse the red blood cells.
-
Analyze the eosinophil population via flow cytometry, measuring the change in FSC.
-
Calculate the IC50 of Vidupiprant for inhibiting the agonist-induced shape change.
-
B. Basophil CD11b Upregulation Assay (DP1 function):
-
Principle: Activation of DP1 on basophils can influence their activation state, which can be measured by the surface expression of activation markers like CD11b.
-
Methodology:
-
Treat fresh human whole blood with Vidupiprant at various concentrations.
-
Stimulate the blood with a DP1 agonist.
-
Stain the cells with fluorescently-labeled antibodies against basophil markers (e.g., CD203c) and the activation marker CD11b.
-
Lyse the red blood cells.
-
Analyze the basophil population via flow cytometry, measuring the fluorescence intensity of CD11b.
-
Calculate the IC50 of Vidupiprant for inhibiting the agonist-induced upregulation of CD11b.
-
Conclusion
Vidupiprant (AMG 853) is a potent dual antagonist of the prostaglandin D2 receptors, DP1 and CRTH2. Its mechanism of action involves the competitive blockade of PGD2 binding, thereby inhibiting the distinct downstream signaling pathways mediated by these two receptors. Vidupiprant effectively inhibits Gs-coupled signaling via DP1 and Gi-coupled, calcium-mobilizing signaling via CRTH2. This dual antagonism has been quantified in radioligand binding, cell-based functional, and human whole blood assays, demonstrating potent inhibition of key pro-inflammatory responses. This comprehensive mechanism makes Vidupiprant a candidate for the treatment of PGD2-driven allergic and inflammatory diseases.
